molecular formula C27H20Br2O B8343735 4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol

4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol

Cat. No.: B8343735
M. Wt: 520.3 g/mol
InChI Key: DOTCHILFSJVLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol is a synthetic organic compound belonging to the fluorene family. Fluorenes are polycyclic aromatic hydrocarbons known for their stability and unique electronic properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of bromine atoms at the 2 and 7 positions of fluorene.

    Friedel-Crafts Alkylation: Attachment of the 2,5-dimethylphenyl group.

    Hydroxylation: Introduction of the hydroxyl group to the 4-position of the phenyl ring.

Industrial Production Methods

Industrial production methods would likely involve large-scale chemical reactors with precise control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions might target the bromine atoms or other functional groups.

    Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted fluorenes or oxidized derivatives.

Scientific Research Applications

4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol may have applications in:

    Chemistry: As a building block for more complex organic molecules.

    Biology: Potential use in studying biological interactions due to its unique structure.

    Medicine: Possible applications in drug development or as a diagnostic tool.

    Industry: Use in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific proteins or enzymes, altering their function. In materials science, its electronic properties would be of primary interest, influencing how it interacts with other materials and conducts electricity.

Comparison with Similar Compounds

Similar Compounds

    Fluorene: The parent compound, simpler in structure.

    2,7-Dibromofluorene: Lacks the additional phenyl and hydroxyl groups.

    9-Phenylfluorene: Similar but without bromine atoms and hydroxyl group.

Uniqueness

4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol is unique due to the combination of bromine atoms, a dimethylphenyl group, and a hydroxyl group, which may confer unique electronic and chemical properties.

Properties

Molecular Formula

C27H20Br2O

Molecular Weight

520.3 g/mol

IUPAC Name

4-[2,7-dibromo-9-(2,5-dimethylphenyl)fluoren-9-yl]phenol

InChI

InChI=1S/C27H20Br2O/c1-16-3-4-17(2)24(13-16)27(18-5-9-21(30)10-6-18)25-14-19(28)7-11-22(25)23-12-8-20(29)15-26(23)27/h3-15,30H,1-2H3

InChI Key

DOTCHILFSJVLNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.5 g of phenol were mixed with 22.2 g of 2,7-dibromo-9-(2,5-dimethylphenyl)fluoren-9-ol, 25 ml of toluene and 0.1 ml of mercapto-propionic acid. 5 ml of concentrated sulfuric acid were subsequently added dropwise. The batch was then stirred at 60° C. for about 2 hours, and finally 100 ml of MeOH and 100 ml of water were added. The solid was filtered off with suction and further purified by stirring with ethanol.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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